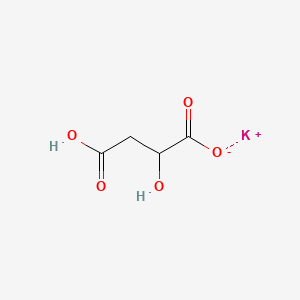
Monopotassium malate
Descripción general
Descripción
Monopotassium malate is a compound that is primarily used as an acidity regulator and a buffering agent . It is the potassium salt of malic acid . It is also known by other names such as Potassium hydrogen malate, Potassium acid malate, 2-Hydroxybutanedioic acid potassium salt, and Potassium DL-malate .
Synthesis Analysis
Monopotassium malate can be synthesized by adding 1 mol of a water solution of potassium hydroxide to 1 mol of phosphoric acid . The reaction is typically done at a temperature of 50 to 70°C and pH levels of 7 to 8 to maximize the Potassium Malate formed .
Molecular Structure Analysis
The molecular formula of Monopotassium malate is C4H4O5.K.H and it has a molecular weight of 172.1778 . The structure of Monopotassium malate is racemic .
Chemical Reactions Analysis
Monopotassium malate is involved in the transport of nitrate from the roots of a plant to the leaves of the plant . At the root, the potassium malate oxidizes to potassium carbonate, then is converted to potassium nitrate by soil nitrate and transported back to the leaves .
Physical And Chemical Properties Analysis
Monopotassium malate is a white crystalline powder that has a slightly acidic taste but no smell . It is highly water-soluble .
Aplicaciones Científicas De Investigación
Monopotassium malate, a potassium salt of malic acid, is a compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications of Monopotassium malate in different fields:
Agricultural Fertilization
Monopotassium malate is used as a foliar fertilizer in agriculture. It is particularly effective in increasing the bioavailability of nutrients to plants, leading to improved crop yield and quality. The compound is known for its role in enhancing the uptake of phosphorus and potassium, which are crucial for plant growth .
Soil Microbiome Modulation
Research has indicated that Monopotassium malate can influence soil microbial communities. For instance, its application has been shown to increase soil actinomycete populations while decreasing fungal communities in potato crops. This modulation of the soil microbiome can have significant implications for soil health and crop productivity .
Enzymatic Production
In biocatalysis, Monopotassium malate serves as an intermediate in the enzymatic transformation of fumarate to L-malate. This process is crucial in the production of L-malate, which has applications in the food and pharmaceutical industries. The source of enzymes, catalytic conditions, and molecular modifications are key factors in this application .
Metabolic Engineering
Monopotassium malate is involved in metabolic engineering strategies aimed at optimizing microbial fermentation processes. It is a critical intermediate in the tricarboxylic acid (TCA) cycle, and its production can be enhanced through genetic and biosynthetic pathway modifications in microorganisms .
Food and Beverage Industry
In the food and beverage industry, Monopotassium malate is used as an acidulant and flavor enhancer. Its role in maintaining the acidity and enhancing the flavor profile of food products makes it a valuable additive in this sector .
Pharmaceutical Applications
Monopotassium malate derivatives have various medical uses. For example, Sunitinib malate is a tyrosine kinase inhibitor with antiangiogenic and antitumor activities, approved for treating certain types of cancer. Additionally, compounds like calcium citrate-malate are used as a calcium source in medical treatments .
Mecanismo De Acción
Target of Action
Monopotassium malate, a potassium salt of malic acid, primarily targets the acid-base balance in various food and beverage products . It acts as an acidity regulator or acidifier, helping to maintain the pH of the product . In the context of plant physiology, it plays a role in the transport of potassium from leaves to roots .
Mode of Action
Monopotassium malate interacts with its targets by donating its potassium ion, which is readily absorbed by the target. In food and beverage products, it releases its potassium ion and the remaining malate ion contributes to the acidity of the product . In plants, the compound oxidizes to potassium carbonate at the root, then is converted to potassium nitrate by soil nitrate and transported back to the leaves .
Result of Action
The primary result of monopotassium malate’s action is the regulation of acidity in food and beverage products . This can enhance the taste and stability of these products. In plants, it aids in the transport of potassium, an essential nutrient for plant growth and development .
Direcciones Futuras
Monopotassium malate has been widely applied in the food, pharmaceutical, agriculture, and bio-based material industries . In the future, novel biological approaches using industrially relevant strains and renewable raw materials can overcome the technical challenges involved in cost-efficient Monopotassium malate production .
Propiedades
IUPAC Name |
potassium;2,4-dihydroxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.K/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRVQGVITBCZDB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monopotassium malate | |
CAS RN |
4675-64-3 | |
| Record name | Monopotassium malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004675643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium hydrogen malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid](/img/structure/B1602941.png)



![6-Chloroimidazo[1,2-b]pyridazin-2-ol](/img/structure/B1602949.png)
![5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1602950.png)







![1-Oxa-4-azaspiro[5.5]undecane](/img/structure/B1602963.png)